molecular formula C12H11ClN2OS B063375 2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine CAS No. 175135-95-2

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

Cat. No. B063375
M. Wt: 266.75 g/mol
InChI Key: VYCQVBGKTLTFTC-UHFFFAOYSA-N
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Description

The compound “2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine” is a complex organic molecule that contains a pyridine ring, a thioether group, a methoxy group, and an amine group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, a six-membered ring with one nitrogen atom, is aromatic and planar. The thioether group (-S-) is a sulfur atom connected to two carbon atoms, and the methoxy group (-OCH3) and amine group (-NH2) are connected to the pyridine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The pyridine ring might undergo electrophilic aromatic substitution reactions. The thioether group could be oxidized, and the amine group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like the amine and methoxy groups could make this compound soluble in polar solvents .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-16-11-7-6-10(14)12(15-11)17-9-4-2-8(13)3-5-9/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCQVBGKTLTFTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384222
Record name 2-[(4-chlorophenyl)thio]-6-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine

CAS RN

175135-95-2
Record name 2-[(4-chlorophenyl)thio]-6-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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